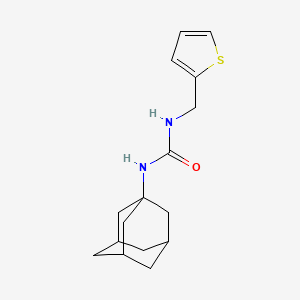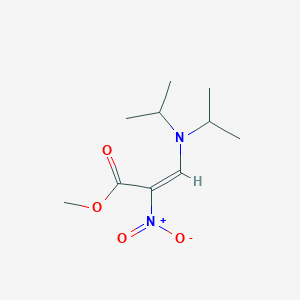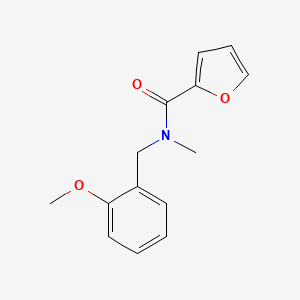![molecular formula C13H23NO4 B5138843 butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)
butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate, also known as BEAP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BEAP belongs to the class of aziridine-containing compounds, which are known for their unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate is not yet fully understood. However, it is believed that butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate has also been shown to have anti-inflammatory and analgesic effects. These effects make butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate in lab experiments is its relatively simple synthesis method. This makes it easy to produce large quantities of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate for use in research. However, one of the limitations of using butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate is its potential toxicity. Further research is needed to determine the safety of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate and its effects on living organisms.
Zukünftige Richtungen
There are several future directions for research on butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate. One area of research is the development of new drugs based on the structure of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate. Another area of research is the study of the mechanism of action of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate and its effects on biological processes. Additionally, further research is needed to determine the safety and toxicity of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate and its potential applications in the field of medicine.
Conclusion:
In conclusion, butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While further research is needed to fully understand the mechanism of action and potential applications of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate, its unique chemical and biological properties make it a promising candidate for the development of new drugs and the study of biological processes.
Synthesemethoden
Butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate can be synthesized using a straightforward procedure that involves the reaction of ethyl 2-bromoacetate with butyl aziridine-2-carboxylate in the presence of a base. This reaction results in the formation of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate as a white solid with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
Butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate has been used in various scientific research applications, including the development of new drugs and the study of biological processes. One of the most promising applications of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate is in the field of cancer research. butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
butyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-4-7-8-18-13(16)11-9-14(11)10(5-2)12(15)17-6-3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNCNRWJPHRDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CN1C(CC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol hydrochloride](/img/structure/B5138765.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)

![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5138825.png)

![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)